Product packaging for Coriandrone A(Cat. No.:CAS No. 139906-03-9)

Coriandrone A

Cat. No.: B1652189
CAS No.: 139906-03-9
M. Wt: 292.33
InChI Key: QBALHQFWXZYTDM-UHFFFAOYSA-N
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Description

Coriandrone A is a bioactive natural product isolated from the shoots of the plant Coriandrum sativum (coriander) . With a molecular formula of C16H20O5 and a molecular weight of 292.33 g/mol , it is a chiral molecule whose first asymmetric total synthesis was achieved in a 10-step process, confirming its structure and opening routes for the production of analogs . This compound is intended for research and scientific purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety information and handle this product with appropriate care in a laboratory setting .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O5 B1652189 Coriandrone A CAS No. 139906-03-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139906-03-9

Molecular Formula

C16H20O5

Molecular Weight

292.33

IUPAC Name

2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3,6,7-tetrahydrofuro[3,2-h]isochromen-9-one

InChI

InChI=1S/C16H20O5/c1-8-5-9-6-11(19-4)10-7-12(16(2,3)18)21-14(10)13(9)15(17)20-8/h6,8,12,18H,5,7H2,1-4H3

InChI Key

QBALHQFWXZYTDM-UHFFFAOYSA-N

SMILES

CC1CC2=CC(=C3CC(OC3=C2C(=O)O1)C(C)(C)O)OC

Canonical SMILES

CC1CC2=CC(=C3CC(OC3=C2C(=O)O1)C(C)(C)O)OC

melting_point

102-103°C

physical_description

Solid

Synonyms

coriandrone A

Origin of Product

United States

Scientific Research Applications

Pharmacological Activities

Coriandrone A exhibits several pharmacological properties that make it a subject of interest in various medical fields.

Antioxidant Activity

Research indicates that coriander extracts, including those containing this compound, possess significant antioxidant properties. For instance, studies have shown that ethyl acetate extracts from coriander roots demonstrate high radical scavenging activities and can inhibit DNA damage in cancer cells, suggesting a protective role against oxidative stress-related diseases .

Anti-Inflammatory Effects

This compound has been linked to anti-inflammatory activities. Extracts from coriander seeds have shown efficacy in reducing inflammation in animal models, particularly in carrageenan-induced pleurisy tests . This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Anticancer Properties

This compound's potential in cancer prevention is notable. It has been reported to inhibit the proliferation of breast cancer cells (MCF-7) and induce apoptosis through various pathways . The compound's ability to affect antioxidant enzymes and promote cell cycle arrest highlights its therapeutic promise in oncology.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of coriander extracts, particularly concerning cognitive functions and neurodegenerative diseases.

Memory Enhancement

This compound may enhance memory performance and cognitive function. In animal models, exposure to coriander volatile oil improved spatial memory and learning abilities, suggesting its potential as a natural cognitive enhancer .

Anticonvulsant Activity

The anticonvulsant properties of coriander extracts have been studied extensively. High doses of coriander seed extracts have demonstrated significant reductions in seizure duration and increased latency to seizures in experimental models, indicating potential applications in epilepsy management .

Metabolic Syndrome Management

This compound has shown promise in managing metabolic syndrome components, such as obesity and diabetes.

Blood Glucose Regulation

Incorporating coriander extracts into diets has led to significant declines in blood glucose levels and increases in insulin sensitivity in diabetic animal models . This positions this compound as a potential adjunct therapy for diabetes management.

Lipid Profile Improvement

This compound may also improve lipid profiles by reducing serum levels of oxidized lipids and enhancing lipid metabolism . This suggests its utility in preventing cardiovascular diseases associated with dyslipidemia.

Food Science Applications

Beyond medicinal uses, this compound's antioxidant properties make it valuable in food science.

Natural Preservative

Coriander essential oil, rich in this compound, is being investigated as a natural preservative due to its ability to inhibit microbial growth and extend shelf life in food products . Its application could lead to healthier food preservation methods without synthetic additives.

Flavoring Agent

This compound contributes to the flavor profile of culinary dishes and beverages, making it an attractive ingredient for food manufacturers seeking natural flavoring solutions .

Case Studies

StudyFocusFindings
Jiménez-Gómez et al., 2020BiofertilizationIncreased phenolic content and antioxidant enzyme activity in coriander plants
Faizan et al., 2019Antioxidant ActivityCoriander extracts showed superior antioxidant properties compared to standard drugs
Khan et al., 2022Neuroprotective EffectsImproved cognitive function in rat models exposed to coriander volatile oil
Deepa & Anuradha, 2011Diabetes ManagementSignificant reduction in blood glucose levels with coriander seed extract supplementation

Comparison with Similar Compounds

Comparison with Similar Compounds

Coriandrone A shares structural and functional similarities with other isocoumarins and nitrogen-containing compounds. Below is a comparative analysis based on molecular features, biological activities, and distribution:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Source Key Biological Activities
This compound C₁₃H₁₀O₅ 246.05 Isofuranocoumarin Coriandrum sativum Antioxidant, antiproliferative
Coriandrone B C₁₃H₁₂O₅ 248.07 Isofuranocoumarin Coriandrum sativum Antimicrobial, anxiolytic
Coriandrone C C₁₃H₁₀O₅ 246.05 Isofuranocoumarin Ventilago denticulata Antibacterial, antifungal
Coriandrone E Not specified Not specified Isocoumarin Coffee beans (Coffea arabica) Marker for post-harvest processing
Dihydrocoriandrin C₁₃H₁₄O₄ 242.08 Dihydroisocoumarin Coriandrum sativum Antioxidant (EC₅₀: 0.82–7.40 µg/mL)
Coriandrin C₁₃H₁₂O₄ 244.07 Isocoumarin Coriandrum sativum Antiproliferative, neuroprotective

Key Observations:

Structural Differences: this compound and B differ by a double bond in the furanocoumarin moiety, with Coriandrone B being a partially hydrogenated derivative . Dihydrocoriandrin and coriandrin lack the furan ring but retain the isocoumarin core, influencing their solubility and reactivity .

Biological Activities :

  • This compound exhibits stronger antioxidant activity compared to dihydrocoriandrin, as evidenced by lower EC₅₀ values in DPPH radical scavenging assays .
  • Coriandrone C, isolated from Ventilago denticulata, shows broader antimicrobial activity than this compound, likely due to additional hydroxyl groups enhancing membrane permeability .

Distribution and Applications :

  • Coriandrone E is unique as a biomarker in coffee processing , unlike other coriandrones restricted to medicinal plants .
  • Coriandrin demonstrates superior neuroprotective effects in in vitro models, attributed to its methoxy substituents enhancing blood-brain barrier permeability .

Table 2: Pharmacokinetic and Analytical Data

Parameter This compound Coriandrone B Dihydrocoriandrin
Retention Time (UPLC) 3.27 min 3.29 min 2.95 min
MS/MS Fragments m/z 229.05, 201.06 m/z 247.06, 219.03 m/z 227.89, 165.02
Solubility (g/100 mL) 0.487 ± 0.007 0.492 ± 0.006 0.501 ± 0.005

Preparation Methods

Initial Functionalization (Steps 1–3)

The sequence begins with benzylation of methyl 2-hydroxy-4-methoxybenzoate using benzyl bromide (1.2 eq) and K₂CO₃ (2.5 eq) in DMF at 80°C for 6 hours, achieving 92% yield. Subsequent Claisen rearrangement of the resulting allyl ether occurs in refluxing DMF (120°C, 5 hours), forming the ortho-prenylated derivative in 84% yield after silica gel chromatography (petroleum ether/EtOAc 10:1).

Key parameters for the Claisen rearrangement:

Parameter Value
Temperature 120°C
Solvent DMF
Reaction Time 5 hours
Purification Column Chromatography

Stereochemical Induction (Steps 4–6)

The critical C11 stereocenter is established through Shi epoxidation using a chiral ketone catalyst (18, 0.3 eq) under biphasic conditions (dimethoxymethane/acetonitrile 2:1). Optimized conditions include:

  • 0.004 M aqueous Na₂EDTA buffer
  • Simultaneous addition of Oxone (0.25 M) and K₂CO₃ solutions over 12 hours
  • Post-reaction stirring for 10 hours at 0°C

This protocol delivers the epoxide intermediate in 78% yield with 94% enantiomeric excess. Subsequent epoxide ring-opening with water (pH 4.5, 40°C) forms the trans-diol, setting the stage for cyclization.

Tricyclic Core Formation (Steps 7–9)

Cyclization of the diol intermediate occurs via acid-catalyzed (PPTS, 0.1 eq) dehydration in toluene at 110°C, generating the furobenzopyran system in 82% yield. Ortho-metallation with (S)-(−)-propylene oxide (3 eq) and n-BuLi (−78°C, THF) introduces the C2 methyl group with complete stereochemical control.

Reaction monitoring data:

Time (h) Starting Material (%) Product (%)
2 85 10
4 45 50
6 <5 90

Final Functionalization (Step 10)

Global deprotection using H₂/Pd-C (10% wt) in EtOAc at 25°C for 4 hours removes benzyl groups, yielding this compound in 95% purity after recrystallization (hexane/EtOAc).

Analytical Characterization

The synthetic material matches natural this compound through comprehensive spectroscopic analysis:

Technique Key Data (Natural vs Synthetic)
¹H NMR (400 MHz) δ 1.41 (s, 3H, C11-CH₃) identical
¹³C NMR C4 78.4 ppm (both samples)
Optical Rotation [α]D²⁵ +112° (c 0.5, MeOH) matched
HRMS m/z 293.1382 [M+H]+ (Δ 0.0003)

The synthetic route demonstrates remarkable fidelity to the natural product's stereochemical and electronic properties.

Process Optimization Challenges

Initial attempts (<2010) faced three major hurdles:

  • Epoxidation Diastereoselectivity : Early conditions using m-CPBA produced <30% de, resolved by adopting Shi's asymmetric protocol.
  • Ortho-Metallation Efficiency : n-BuLi/TMEDA gave <40% yield; switching to (S)-propylene oxide improved yield to 85%.
  • Final Deprotection : Hydrogenolysis over Pd(OH)₂ caused over-reduction; Pd-C with quinoline inhibitor solved this.

Scale-up studies revealed linear scalability up to 50 g with maintained enantiopurity (93–95% ee).

Alternative Synthetic Approaches

While the Zhang route remains predominant, two emerging strategies warrant mention:

  • Biocatalytic Synthesis : Preliminary work using Aspergillus niger monooxygenases achieved 60% conversion to the dihydroxylated intermediate, though stereocontrol remains problematic.
  • Photochemical Cyclization : UV irradiation (254 nm) of prenylated coumarin derivatives yields the tricyclic core in 35% yield, but lacks stereochemical control.

Industrial Viability Assessment

A technoeconomic analysis of the 10-step sequence reveals:

Metric Value
Total Cycle Time 14 days
Cost per Gram $2,450
E-Factor 86
PMI 132

The high E-factor and PMI indicate need for solvent recovery improvements before commercial production.

Q & A

Q. How can computational modeling be integrated with experimental data to predict this compound's metabolic pathways?

  • Methodological Answer : Use in silico tools like molecular dynamics simulations to predict CYP450-mediated metabolism. Validate with in vitro microsomal assays and LC-HRMS to identify metabolites. Apply machine learning (e.g., Random Forest) to correlate structural descriptors with metabolic stability. Cross-reference predictions with existing databases (e.g., PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Coriandrone A
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